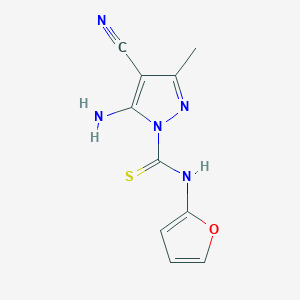
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine is a tetrapeptide composed of the amino acids leucine, cysteine, phenylalanine, and leucine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different protected amino acids.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties, such as increased stability or altered biological activity.
Aplicaciones Científicas De Investigación
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residue can form disulfide bonds, which may play a role in stabilizing protein structures or modulating enzyme activity. The phenylalanine residue can engage in hydrophobic interactions, influencing the peptide’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-leucine: A dipeptide with similar hydrophobic properties.
L-Leucyl-L-phenylalanyl-L-leucine: A tripeptide with comparable structural features.
Cyclo(L-phenylalanyl-L-leucyl): A cyclic dipeptide with distinct conformational properties.
Uniqueness
L-Leucyl-L-cysteinyl-L-phenylalanyl-L-leucine is unique due to the presence of the cysteine residue, which allows for the formation of disulfide bonds. This feature can significantly impact the peptide’s stability and biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
845509-87-7 |
|---|---|
Fórmula molecular |
C24H38N4O5S |
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H38N4O5S/c1-14(2)10-17(25)21(29)28-20(13-34)23(31)26-18(12-16-8-6-5-7-9-16)22(30)27-19(24(32)33)11-15(3)4/h5-9,14-15,17-20,34H,10-13,25H2,1-4H3,(H,26,31)(H,27,30)(H,28,29)(H,32,33)/t17-,18-,19-,20-/m0/s1 |
Clave InChI |
ZEAQMBFGXBVGED-MUGJNUQGSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



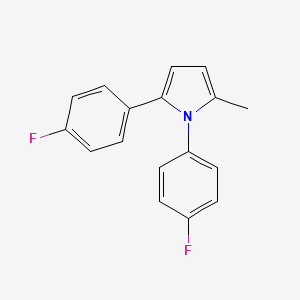
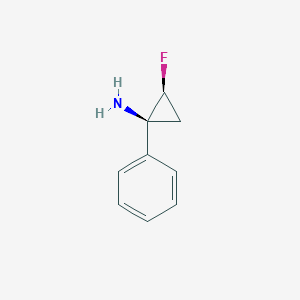
![N-Methyl-N'-[3-(methylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B14206401.png)
![1H-Indole, 2-(4-fluorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14206407.png)
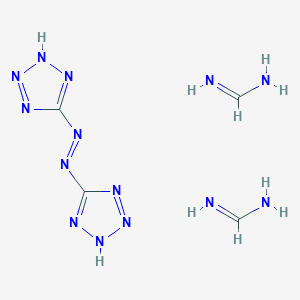
![N,N,N-Trimethyl-2-{[(pyridin-3-yl)acetyl]oxy}ethan-1-aminium](/img/structure/B14206429.png)
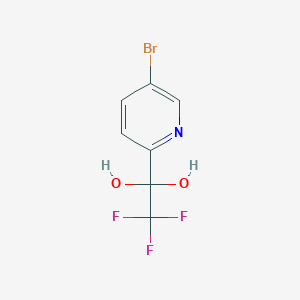
![4-[(7-Bromo-1-oxoisoquinolin-2(1H)-yl)methyl]benzoic acid](/img/structure/B14206440.png)
![3-{3-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl}prop-2-yn-1-ol](/img/structure/B14206445.png)
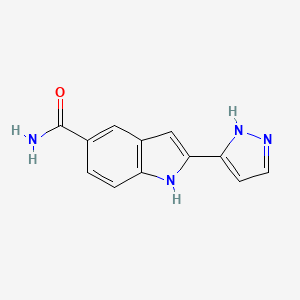

![N-[4-(1-Azido-2-phenylethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14206470.png)
